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Compound of Interest

Compound Name: 6-Hydroxy-TSU-68

Cat. No.: B15591463 Get Quote

Disclaimer: This document summarizes preliminary efficacy data for TSU-68 (Orantinib,

SU6668). It is important to note that its metabolite, 6-Hydroxy-TSU-68, is formed via

biotransformation in human liver microsomes.[1] Direct efficacy studies on 6-Hydroxy-TSU-68
are not readily available in the public domain. The following data on the parent compound,

TSU-68, provides foundational information for researchers in the field.

TSU-68 is an orally active, multi-targeted receptor tyrosine kinase inhibitor.[2][3] It primarily

targets vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor

receptor (PDGFR), and fibroblast growth factor receptor (FGFR), key mediators of

angiogenesis and tumor progression.[3][4][5]

Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of TSU-68 from preclinical and

clinical studies.

Table 1: In Vitro Inhibitory Activity of TSU-68

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15591463?utm_src=pdf-interest
https://www.benchchem.com/product/b15591463?utm_src=pdf-body
https://www.medchemexpress.com/6-hydroxy-tsu-68.html
https://www.benchchem.com/product/b15591463?utm_src=pdf-body
https://www.medchemexpress.com/TSU-68.html
https://www.clinicaltrials.gov/study/NCT00784290?term=AREA%5BBasicSearch%5D(SU-6668)&rank=3
https://www.clinicaltrials.gov/study/NCT00784290?term=AREA%5BBasicSearch%5D(SU-6668)&rank=3
https://www.apexbt.com/tsu-68-su6668-orantinib.html
https://pubmed.ncbi.nlm.nih.gov/21567184/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Kinase
Inhibition
Parameter

Value Reference

PDGFRβ Ki 8 nM [2][4][6]

FGFR1 Ki 1.2 µM [2][6]

VEGFR1 (Flt-1) Ki 2.1 µM [2][6]

c-kit IC50 0.1 - 1 µM [6]

SCF-induced MO7E

cell proliferation
IC50 0.29 µM [6][7]

VEGF-driven HUVEC

mitogenesis
IC50 0.34 µM [6]

FGF-driven HUVEC

mitogenesis
IC50 9.6 µM [6]

Table 2: In Vivo Efficacy of TSU-68 in Human Tumor Xenograft Models

Tumor Model Dosing Outcome Reference

Various (glioma,

melanoma, lung,

colon, ovarian,

epidermoid)

75-200 mg/kg (oral or

i.p.)

Significant tumor

growth inhibition
[4][6]

C6 glioma 75 mg/kg
Suppression of tumor

angiogenesis
[6]

HT29 human colon

carcinoma
200 mg/kg

Decreased average

vessel permeability

and fractional plasma

volume

[6][7]

Table 3: Clinical Efficacy of TSU-68 in Advanced Cancers
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Cancer
Type

Treatment
Regimen

Objective
Response
Rate (ORR)

Median
Progressio
n-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Reference

Advanced

Non-Small

Cell Lung

Cancer

400 mg twice

daily +

Carboplatin +

Paclitaxel

39.4% 5.6 months - [8]

Advanced

Hepatocellula

r Carcinoma

200 mg twice

daily

8.6% (1 CR,

2 PR)
2.1 months 13.1 months [9]

Advanced

Hepatocellula

r Carcinoma

400 mg/day +

100 mg/day

S-1

27.8% 5.3 months 12.8 months [10]

Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further

investigation.

1. Receptor Tyrosine Kinase Inhibition Assay (Cell-free)

Objective: To determine the inhibitory activity (Ki) of TSU-68 against isolated receptor

tyrosine kinases.

Methodology:

Isolated Flk-1, FGFR1, and PDGFRβ kinases were used.

Kinase reactions were initiated in the presence of varying concentrations of TSU-68 and

ATP.

The phosphorylation of a substrate was measured to determine the rate of the kinase

reaction.
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Kinetic analysis was performed to determine the mode of inhibition and the Ki value. TSU-

68 was identified as a competitive inhibitor with respect to ATP.[4][6]

2. Cellular Phosphorylation Assay

Objective: To assess the effect of TSU-68 on ligand-stimulated receptor tyrosine

phosphorylation in a cellular context.

Methodology:

Human umbilical vein endothelial cells (HUVECs) or NIH-3T3 cells overexpressing the

target receptor were used.[6]

Cells were pre-incubated with various concentrations of TSU-68 (e.g., 0.03-10 µM) for a

specified time (e.g., 60 minutes).[6][7]

Cells were then stimulated with the corresponding ligand (e.g., VEGF, PDGF, or FGF).[6]

Cell lysates were prepared, and proteins were separated by SDS-PAGE.

Western blotting was performed using an anti-phosphotyrosine antibody to detect the level

of receptor phosphorylation.[7]

3. Cell Proliferation Assay

Objective: To evaluate the impact of TSU-68 on the proliferation of cells driven by specific

growth factors.

Methodology:

HUVECs or human myeloid leukemia MO7E cells were seeded in multi-well plates.[6]

Cells were treated with a range of TSU-68 concentrations.

Cell proliferation was stimulated with an appropriate growth factor (e.g., VEGF, FGF, or

SCF).[6]
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After a defined incubation period, cell viability or proliferation was quantified using

methods such as MTT or direct cell counting.

IC50 values were calculated from the dose-response curves.

4. In Vivo Tumor Xenograft Studies

Objective: To determine the anti-tumor efficacy of TSU-68 in a living organism.

Methodology:

Human tumor cells (e.g., A375, Colo205, H460, Calu-6, C6) were implanted

subcutaneously into athymic mice.[6]

Once tumors reached a palpable size, mice were randomized into control and treatment

groups.

TSU-68 was administered orally or via intraperitoneal injection at specified doses (e.g., 75-

200 mg/kg) and schedules.[4][6]

Tumor volume was measured regularly throughout the study.

At the end of the study, tumors were excised for further analysis, such as

immunohistochemistry to assess angiogenesis.

5. Phase I Clinical Trial Design

Objective: To evaluate the safety, tolerability, pharmacokinetics, and recommended Phase II

dose of TSU-68.

Methodology:

Patients with advanced solid tumors were enrolled.[5][11][12]

A dose-escalation design was typically employed, with cohorts of patients receiving

increasing doses of TSU-68.[11][12]

TSU-68 was administered orally, often twice daily.[5][11][12]
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Patients were monitored for dose-limiting toxicities (DLTs).[5][11]

Pharmacokinetic parameters (Cmax, AUC) were measured from plasma samples.[5][12]

The maximum tolerated dose (MTD) and recommended dose (RD) for subsequent studies

were determined.[5]

Signaling Pathways and Experimental Workflow
TSU-68 Mechanism of Action

TSU-68 competitively inhibits the ATP binding site of multiple receptor tyrosine kinases,

primarily VEGFR, PDGFR, and FGFR. This blockade prevents the downstream signaling

cascades that lead to angiogenesis, cell proliferation, and survival.
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Caption: TSU-68 inhibits VEGFR, PDGFR, and FGFR signaling.
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General Preclinical Efficacy Workflow

The evaluation of a novel anti-cancer agent like TSU-68 typically follows a structured preclinical

workflow to establish its efficacy and mechanism of action before moving into clinical trials.

Target Identification
(e.g., VEGFR, PDGFR, FGFR)

In Vitro Kinase Assays
(Biochemical Potency - Ki)

Cellular Assays
(Phosphorylation, Proliferation - IC50)

In Vivo Xenograft Models
(Tumor Growth Inhibition)

Pharmacodynamic Biomarker Analysis
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IND-Enabling Studies
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Caption: A typical preclinical workflow for evaluating an anti-cancer agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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